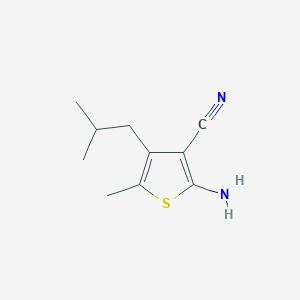![molecular formula C27H35O8P B12549545 6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid CAS No. 143689-23-0](/img/structure/B12549545.png)
6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid is a complex organic compound with a unique structure that includes multiple aromatic rings and a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate. This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol involves its interaction with molecular targets through its aromatic rings and hydroxyl group. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share similar aromatic structures and have been studied for their antioxidant and antimicrobial properties.
Naphthopyrans: These compounds also contain aromatic rings and have been investigated for their photochromic properties.
Uniqueness
6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol is unique due to its specific combination of aromatic rings and a hexanol backbone, which gives it distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
143689-23-0 |
|---|---|
Molecular Formula |
C27H35O8P |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
6-[bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid |
InChI |
InChI=1S/C27H32O4.H3O4P/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24;1-5(2,3)4/h5-7,10-19,28H,3-4,8-9,20-21H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
CCOQTSBFCAPINY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


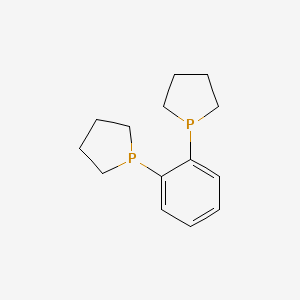
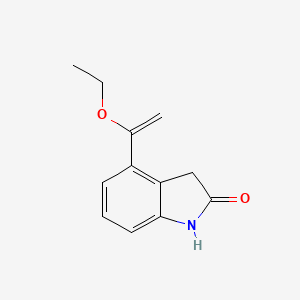

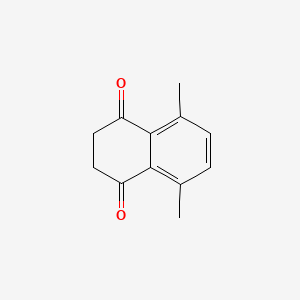

![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)
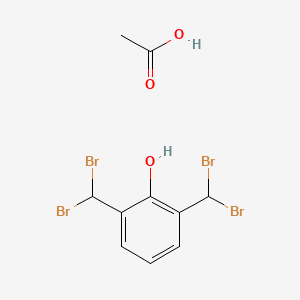
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)

![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)


